molecular formula C33H35NO6S B1683861 TW-37 CAS No. 877877-35-5

TW-37

カタログ番号: B1683861
CAS番号: 877877-35-5
分子量: 573.7 g/mol
InChIキー: PQAPVTKIEGUPRN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TW-37は、B細胞リンパ腫2(Bcl-2)タンパク質ファミリーを標的とする低分子阻害剤です。 ベンゼンスルホニル誘導体であり、アポトーシス誘導性Bcl-2タンパク質であるBak、Bax、Bid、Bimなどが結合するBcl-2のBH3結合溝に結合するように設計されています 。this compoundは、アポトーシスを誘導することによって、さまざまな癌細胞の増殖を阻害する上で大きな可能性を示しています。

2. 製法

合成経路と反応条件: this compoundは、構造に基づく設計戦略によって合成されます。 合成には、抗アポトーシスタンパク質標的であるBcl-2に焦点を当てた計算機スクリーニングと核磁気共鳴(NMR)を通じて、ベンゼンスルホニル誘導体の開発が含まれます 。具体的な合成経路と反応条件は、所有権があり、科学文献に詳しく記載されています。

工業生産方法: this compoundの工業生産には、研究室で開発された最適化された合成経路を使用した大規模合成が含まれます。生産プロセスは、化合物の高純度と高収率を確保し、前臨床および臨床試験に適しています。

科学的研究の応用

Pancreatic Cancer

TW-37 has shown significant antitumor activity against pancreatic cancer. In preclinical studies using xenograft models, this compound inhibited tumor growth by inducing apoptosis and attenuating NF-kB signaling pathways. This resulted in decreased expression of proangiogenic factors such as MMP-9 and VEGF, thereby inhibiting migration, invasion, and angiogenesis of pancreatic cancer cells both in vitro and in vivo .

Colorectal Cancer

In colorectal cancer studies, this compound demonstrated efficacy by inhibiting cell growth in HCT-116 cells. The compound not only induced apoptosis but also inhibited tumor growth when administered intravenously in mouse models. Notably, its effectiveness was enhanced in Beclin-1-silenced tumors, suggesting that targeting Bcl-2 family proteins can effectively suppress colorectal cancer cell proliferation .

Lymphoma

This compound has been particularly effective against lymphoma cells. In vitro studies showed significant antiproliferative effects on chemoresistant lymphoma cell lines. The compound's ability to induce apoptosis was confirmed through various assays, highlighting its potential as a treatment option for resistant lymphoma cases .

Case Study 1: Efficacy in Chemoresistant Lymphoma

A study evaluated this compound's effects on a de novo chemoresistant WSU-DLCL2 lymphoma cell line. Results indicated that this compound effectively inhibited cell proliferation and induced apoptosis through its action on Bcl-2 family proteins . These findings suggest that this compound could be a valuable therapeutic agent for patients with resistant forms of lymphoma.

Case Study 2: Pancreatic Cancer Xenografts

In a separate investigation involving pancreatic cancer xenografts, this compound treatment led to significant tumor size reduction compared to controls. The study highlighted the compound's ability to modulate apoptotic pathways and inhibit key signaling mechanisms associated with tumor progression .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound across different cancer types:

Cancer Type Mechanism Key Findings
Pancreatic Cancer Inhibits Bcl-2 signaling; induces apoptosisReduced tumor growth; inhibited migration/invasion; downregulated MMP-9 and VEGF
Colorectal Cancer Targets Bcl-2 family proteins; inhibits autophagyInhibited HCT-116 tumor growth; enhanced efficacy in Beclin-1-silenced tumors
Lymphoma Induces apoptosis; overcomes chemoresistanceSignificant antiproliferative effects observed; potential for treating resistant lymphoma cases

生化学分析

Biochemical Properties

TW-37 has been found to interact with several enzymes and proteins. It binds to Bcl-2, Bcl-XL, and Mcl-1 proteins with Ki values of 290, 1,110, and 260 nmol/L, respectively . This indicates that this compound is a potent inhibitor of Bcl-2 and has more than three-fold selectivity over Bcl-XL . This compound was also found to disrupt heterodimer formation between Bax or truncated-Bid and antiapoptotic proteins in the order Mcl-1 > Bcl-2 >> Bcl-XL .

Cellular Effects

This compound has shown significant antiproliferative effects in various cancer cell lines. For instance, in both HCT-116 cells and primary human colon cancer cells, treatment with this compound at only nM concentration efficiently inhibited cell survival and proliferation . It also induced caspase-3/9 and apoptosis activation in CRC cells . Similarly, in pancreatic cancer cells, this compound induced cell growth inhibition and S-phase cell cycle arrest .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the BH3-binding groove in Bcl-2 where proapoptotic Bcl-2 proteins, such as Bak, Bax, Bid, and Bim bind . This disrupts the heterodimer formation between these proapoptotic proteins and antiapoptotic proteins, leading to the induction of apoptosis . In addition, this compound has been found to attenuate the activation of Notch-1 and Jagged-1, suggesting a novel pathway through which it exerts its antitumor activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a study involving WSU-DLCL2 lymphoma cells, pre-exposure to this compound significantly enhanced the killing effect of the cyclophosphamide-doxorubicin-vincristine-prednisone (CHOP) regimen . This suggests that this compound may have long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with different dosages. For example, in severe combined immunodeficient (SCID) mice, the maximum tolerated dose of this compound was 40 mg/kg for three intravenous injections when given alone and 20 mg/kg, ×3 when given in combination with CHOP . At these doses, this compound led to significant tumor growth inhibition .

準備方法

Synthetic Routes and Reaction Conditions: TW-37 is synthesized through a structure-based design strategy. The synthesis involves the development of a benzenesulfonyl derivative through computational screening and nuclear magnetic resonance (NMR) focused on the antiapoptotic protein target Bcl-2 . The specific synthetic routes and reaction conditions are proprietary and detailed in scientific literature.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the optimized synthetic routes developed in research laboratories. The production process ensures high purity and yield of the compound, making it suitable for preclinical and clinical studies.

化学反応の分析

反応の種類: TW-37は、以下を含むさまざまな化学反応を起こします。

    酸化: this compoundは、特定の条件下で酸化されて酸化誘導体を形成することができます。

    還元: この化合物は、還元されて還元誘導体を形成することができます。

    置換: this compoundは、官能基が他の基に置換される置換反応を起こすことができます。

一般的な試薬と条件:

    酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。

    還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

    置換: 置換反応は、ハロゲンや求核剤などの試薬を適切な条件下で使用して実施できます。

主な生成物: これらの反応から形成される主な生成物には、官能基が修飾されたthis compoundのさまざまな誘導体があり、これらの誘導体は、その生物学的活性をさらに研究することができます。

4. 科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用を持っています。

類似化合物との比較

TW-37は、ABT-737などのBcl-2ファミリータンパク質の他の低分子阻害剤と比較されます。

    ABT-737: Bcl-2、Bcl-X L、およびBcl-wの強力な阻害剤です。

    ナビトクラックス(ABT-263): 薬物動態特性が向上したABT-737の誘導体です。

    ベネトクラックス(ABT-199): 高い親和性と特異性を持つ選択的Bcl-2阻害剤です。

独自性: this compoundは、Bcl-X LよりもBcl-2とMcl-1に対して高い選択性を示すため、特異的なターゲティング能力を持つ強力な阻害剤です 。この選択性により、正常細胞への影響を最小限に抑えながら、癌細胞におけるアポトーシスのより効果的な誘導が可能になります。

類似化合物のリスト:

  • ABT-737
  • ナビトクラックス(ABT-263)
  • ベネトクラックス(ABT-199)

This compoundのユニークな特性と強力な阻害効果は、Bcl-2ファミリータンパク質が関与する癌の研究と治療において、貴重な化合物となっています。

生物活性

TW-37 is a small-molecule inhibitor targeting the Bcl-2 family of proteins, which play a crucial role in regulating apoptosis (programmed cell death). This compound has garnered attention for its potential therapeutic applications in various cancers, including colorectal cancer, pancreatic cancer, and head and neck cancers. Research indicates that this compound can induce apoptosis, inhibit cell growth, and affect tumor microenvironment dynamics.

Bcl-2 Inhibition
this compound functions primarily by binding to the BH3-binding groove of Bcl-2 and related proteins (Bcl-xL and Mcl-1), disrupting their anti-apoptotic functions. This action allows pro-apoptotic proteins like Bid, Bim, and Bad to promote apoptosis effectively. The binding affinities of this compound are as follows:

  • Bcl-2 : Ki = 290 nmol/L
  • Bcl-xL : Ki = 1,110 nmol/L
  • Mcl-1 : Ki = 260 nmol/L .

Induction of Apoptosis

This compound has been shown to induce apoptosis in various cancer cell lines. For instance:

  • In colorectal cancer (CRC) cells, treatment with this compound at nanomolar concentrations resulted in significant inhibition of cell survival and proliferation, leading to caspase activation (caspase-3/9) and apoptosis .
  • In pancreatic cancer models, this compound inhibited cell growth and induced apoptosis by downregulating Notch signaling pathways, which are critical for cell proliferation .

Anti-Angiogenic Effects

This compound also exhibits anti-angiogenic properties by inhibiting endothelial cell function:

  • It was observed that this compound could significantly reduce tumor angiogenesis in vivo without causing systemic toxicity. This effect was enhanced when combined with cisplatin, resulting in improved cytotoxicity against endothelial cells and head and neck cancer cells .

Case Studies

  • Colorectal Cancer
    A study demonstrated that this compound effectively inhibited the growth of both HCT-116 cells and primary human colon cancer cells. The compound induced autophagy alongside apoptosis, suggesting a complex interplay between these two processes in cancer treatment .
  • Pancreatic Cancer
    Research indicated that this compound led to a significant decrease in colony formation in pancreatic cancer cell lines (BxPC-3 and Colo-357). The study highlighted the involvement of cell cycle regulatory factors such as E2F-1 and cyclins in mediating the effects of this compound on cell proliferation .
  • Head and Neck Cancer
    In head and neck squamous cell carcinoma (HNSCC), this compound was found to mediate an S-phase arrest in the cell cycle while enhancing the cytotoxic effects of cisplatin. This combination therapy demonstrated a synergistic effect, indicating its potential for overcoming chemoresistance .

Summary of Research Findings

Study Focus Key Findings
Colorectal CancerInduces apoptosis via caspase activation; inhibits survival at nanomolar concentrations .
Pancreatic CancerReduces colony formation; downregulates Notch signaling pathways .
Head and Neck CancerEnhances cisplatin efficacy; induces S-phase arrest; shows synergy with cisplatin treatment .

特性

IUPAC Name

N-[4-(2-tert-butylphenyl)sulfonylphenyl]-2,3,4-trihydroxy-5-[(2-propan-2-ylphenyl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35NO6S/c1-20(2)25-11-7-6-10-21(25)18-22-19-26(30(36)31(37)29(22)35)32(38)34-23-14-16-24(17-15-23)41(39,40)28-13-9-8-12-27(28)33(3,4)5/h6-17,19-20,35-37H,18H2,1-5H3,(H,34,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQAPVTKIEGUPRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1CC2=CC(=C(C(=C2O)O)O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10466395
Record name TW-37
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

573.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877877-35-5
Record name TW-37
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877877355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TW-37
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17059
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TW-37
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TW-37
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ8NY4LUO5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TW-37
Reactant of Route 2
TW-37
Reactant of Route 3
TW-37
Reactant of Route 4
TW-37
Reactant of Route 5
TW-37
Reactant of Route 6
TW-37

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。